molecular formula C12H16N2O B14952440 3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-ol

3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B14952440
M. Wt: 204.27 g/mol
InChI Key: KEEHMLJDCNEJKF-UHFFFAOYSA-N
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Description

3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the reaction of 4,6-dimethyl-1H-benzimidazole with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Telmisartan: Another benzimidazole derivative used as an antihypertensive agent.

    DMBI-H: A benzimidazole-based dopant for organic semiconductors.

Uniqueness

3-(4,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is unique due to its specific structure, which combines a benzimidazole ring with a propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C12H16N2O/c1-8-6-9(2)12-10(7-8)13-11(14-12)4-3-5-15/h6-7,15H,3-5H2,1-2H3,(H,13,14)

InChI Key

KEEHMLJDCNEJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CCCO)C

Origin of Product

United States

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